molecular formula C17H16N4O3S B2572056 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-indole-5-carboxamide CAS No. 2034587-20-5

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-indole-5-carboxamide

Cat. No.: B2572056
CAS No.: 2034587-20-5
M. Wt: 356.4
InChI Key: CYEPURQLCLXDCX-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-indole-5-carboxamide is a highly potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key detector of noxious environmental irritants and endogenous inflammatory mediators. Its primary research value lies in the pharmacological dissection of TRPA1's role in pain signaling pathways, particularly in models of neuropathic and inflammatory pain. By potently blocking the channel, this compound inhibits the influx of calcium and sodium ions that would otherwise initiate neuronal depolarization and the release of pro-inflammatory neuropeptides, such as substance P and CGRP. This mechanism makes it an indispensable tool for studying neurogenic inflammation and the pathophysiology of chronic pain conditions, migraine, and airway hypersensitivity. Researchers utilize this antagonist to validate TRPA1 as a therapeutic target, to probe its interactions with other sensory receptors like TRPV1, and to elucidate its function in both the peripheral and central nervous systems. Its high selectivity and potency ensure clear, interpretable results in in vitro calcium flux assays and in vivo behavioral models of nociception , solidifying its status as a reference standard in the field of nociception and sensory biology.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-20-15-6-4-13(10-16(15)21(2)25(20,23)24)19-17(22)12-3-5-14-11(9-12)7-8-18-14/h3-10,18H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEPURQLCLXDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)NC=C4)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-indole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H16N6O3S
  • Molecular Weight : 384.4 g/mol
  • CAS Number : 2034544-18-6

The structural features of this compound include a benzo[c][1,2,5]thiadiazole moiety and an indole group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cytotoxicity Studies :
    • The compound exhibits notable cytotoxic effects against several cancer cell lines. In particular, it has shown efficacy against pancreatic ductal adenocarcinoma (PDAC) cells such as SUIT-2 and Capan-1.
    • IC50 values for related compounds in these studies ranged from 5.11 to 10.8 µM , indicating significant antiproliferative activity .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For example, similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Studies

Several studies have demonstrated the biological activity of related compounds:

CompoundCell LineIC50 (µM)Notes
9cSUIT-25.5Significant growth inhibition observed
9ePanc-110.26More active in Panc-1 cells
9nCapan-110.49Sensitive response noted

These findings suggest that modifications to the chemical structure can enhance biological activity and selectivity towards different cancer types.

Additional Biological Activities

Beyond anticancer effects, compounds with similar structures have also demonstrated:

  • Antimicrobial Properties : Exhibiting activity against various bacterial strains.
  • Anti-inflammatory Effects : Potentially reducing inflammation through inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The table below compares the target compound with structurally related molecules from the evidence, focusing on core heterocycles, substituents, and synthetic approaches:

Compound Name Core Structure Key Substituents Synthesis Method Bioactivity (if available)
Target Compound Benzothiadiazine dioxide Indole-5-carboxamide Likely carboxamide coupling Not reported
ND-11503 () Imidazo[2,1-b]thiazole Dihydrobenzofuran-methyl Carboxamide coupling with amines Anti-proliferative (unspecified)
3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide () Benzothiazine dioxide Dimethylamino Cyclization with N,N-dimethylthiocarbamoyl chloride Not reported
N-Phenyl-1,3,4-thiadiazole-2-carboxamide () 1,3,4-Thiadiazole Phenylthioxo Cyclization with KOH and CS₂ ~50% inhibition at 50 µg/ml
N-(1,3-Benzothiazol-2-yl)-pyrazole-carboxamide () Benzothiazole Pyrazole-carboxamide Unspecified Not reported

Key Structural and Functional Differences

Core Heterocycles: The target compound’s benzothiadiazine dioxide core (a bicyclic sulfonamide) differs from imidazothiazoles () and 1,3,4-thiadiazoles () in electronic properties. The sulfonyl groups increase hydrophilicity and hydrogen-bond acceptor capacity compared to non-sulfonylated analogs . Benzothiazine dioxides (e.g., ’s compound 7) share the sulfonamide motif but differ in ring fusion (benzo[c] vs. benzo[e]) and substituents (dimethylamino vs. indole-carboxamide), which alter steric and electronic profiles .

Substituent Effects: The indole-5-carboxamide group in the target compound contrasts with ’s dihydrobenzofuran-methyl group. Indole’s planar aromaticity may enhance binding to hydrophobic enzyme pockets, whereas dihydrobenzofuran introduces conformational flexibility .

Synthetic Routes :

  • Carboxamide coupling (common in and inferred for the target compound) relies on activating carboxylic acids (e.g., via CDI or HATU) for amine reactions. In contrast, uses cyclization with CS₂ and KOH, which is specific to thiadiazole formation .

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